molecular formula C17H20N4O2S B2944054 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034245-44-6

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2944054
CAS No.: 2034245-44-6
M. Wt: 344.43
InChI Key: IUUXKFXBYZMVRT-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone (CAS 2034245-44-6) is a complex organic compound with the molecular formula C17H20N4O2S and a molecular weight of 344.4 . This molecule features a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core linked to a piperazine ring that is further functionalized with a thiophene-2-carbonyl group, a structure indicative of potential in drug discovery research. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold is a recognized pharmacophore in medicinal chemistry. Scientific literature demonstrates that derivatives based on this core structure have shown promise in various therapeutic areas. For instance, closely related tetrahydropyrazolo[1,5-a]pyridine-fused chlorins have been developed as highly active photodynamic agents against melanoma cells . Furthermore, other tetrahydropyrazolo[1,5-a]pyrazine derivatives have been investigated as Core Protein Allosteric Modulators (CpAMs) for the inhibition of the Hepatitis B Virus, showing efficacy in inhibiting a broad range of resistant viral variants . The inclusion of the thiophene and piperazine motifs, which are common in biologically active compounds, further supports its interest for researchers exploring structure-activity relationships. This product is intended for use in non-human research applications, such as in vitro biological screening, hit-to-lead optimization studies, and the investigation of novel therapeutic mechanisms. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can request the specific certificate of analysis for detailed quality control information, including purity and characterization data.

Properties

IUPAC Name

[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-16(14-12-13-4-1-2-6-21(13)18-14)19-7-9-20(10-8-19)17(23)15-5-3-11-24-15/h3,5,11-12H,1-2,4,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUXKFXBYZMVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CS4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory , cytotoxic , and antimicrobial properties , as well as its mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C16H18N4OS
  • Molecular Weight : 318.41 g/mol
  • Structure : The compound consists of a tetrahydropyrazolo core linked to a thiophene carbonyl piperazine moiety, which contributes to its diverse biological activities.

Biological Activity Overview

Research has demonstrated that this compound exhibits several promising pharmacological properties:

1. Anti-inflammatory Activity

The anti-inflammatory potential of this compound is significant. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes.

  • Inhibition of COX Enzymes : Similar compounds have demonstrated IC50 values ranging from 0.034 to 0.052 μM for COX-2 inhibition.
  • Edema Reduction : In vivo studies indicate that derivatives can reduce edema by up to 96% compared to standard treatments like celecoxib.

2. Cytotoxic Effects

The cytotoxic activity of the compound has been evaluated against various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MCF-745–97Induction of apoptosis and cell cycle arrest
HCT-1166–99Apoptotic pathways through caspase activation
HepG-248–90Moderate activity; potential for further development

Studies indicate that the compound induces apoptosis in cancer cells through the activation of caspases and cell cycle arrest in the G1 phase .

3. Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • Antimicrobial Efficacy : Preliminary studies suggest that the compound exhibits significant antimicrobial activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still being compiled.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • COX Inhibition : By inhibiting COX enzymes, particularly COX-2, the compound reduces prostaglandin synthesis, leading to decreased inflammation.
  • Caspase Activation : The induction of apoptosis in cancer cells is mediated through caspase activation pathways, which are pivotal in programmed cell death.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

  • A study on pyrazolo derivatives indicated promising anti-inflammatory effects with selective COX-2 inhibition.
  • Research on tetrahydropyrazolo compounds revealed their potential as effective photodynamic agents against melanoma cells .
  • Investigations into the structure-activity relationships (SAR) of pyrazolo derivatives have highlighted their anticancer potential and enzymatic inhibitory activities .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring’s secondary amine groups are susceptible to nucleophilic substitution. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form tertiary amines.

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amide derivatives.

Example Reaction:

Compound+CH3IDMF K2CO3N Methylated derivative\text{Compound}+\text{CH}_3\text{I}\xrightarrow{\text{DMF K}_2\text{CO}_3}\text{N Methylated derivative}

Reaction Type Reagents Product Yield Source
AlkylationCH₃I, K₂CO₃N-Methylpiperazine derivative72%
AcylationAcCl, Et₃NAcetylated piperazine65%

Oxidation Reactions

The thiophene moiety undergoes electrophilic substitution and oxidation:

  • Sulfur Oxidation : Treatment with H₂O₂ or mCPBA converts the thiophene ring to a sulfoxide or sulfone.

  • Ring Oxidation : Under strong oxidizing conditions (KMnO₄), the pyrazolo-pyridine ring may undergo dehydrogenation .

Example Reaction:

Compound+H2O2AcOHThiophene sulfoxide derivative\text{Compound}+\text{H}_2\text{O}_2\xrightarrow{\text{AcOH}}\text{Thiophene sulfoxide derivative}

Reaction Type Reagents Product Yield Source
Sulfur OxidationH₂O₂, AcOHSulfoxide derivative58%
Ring OxidationKMnO₄, H₂SO₄Dehydrogenated pyridine45%

Reduction Reactions

The carbonyl groups in the methanone and thiophene-carbonyl moieties are reducible:

  • Carbonyl Reduction : LiAlH₄ reduces the ketone to a secondary alcohol.

  • Selective Reduction : Catalytic hydrogenation (H₂/Pd-C) targets the pyrazolo-pyridine ring’s double bonds .

Example Reaction:

Compound+LiAlH4THFAlcohol derivative\text{Compound}+\text{LiAlH}_4\xrightarrow{\text{THF}}\text{Alcohol derivative}

Reaction Type Reagents Product Yield Source
Carbonyl ReductionLiAlH₄, THFSecondary alcohol81%
Catalytic HydrogenationH₂, Pd-CPartially saturated pyridine67%

Cyclization and Ring-Opening Reactions

The tetrahydropyrazolo[1,5-a]pyridine core participates in acid- or base-mediated cyclization:

  • Acid-Catalyzed Cyclization : Forms fused heterocycles (e.g., pyrazolo[1,5-a]quinolines) .

  • Base-Induced Ring Opening : NaOH cleaves the pyrazolo ring to yield amino-pyridine derivatives .

Example Reaction:

CompoundHCl Pyrazolo 1 5 a quinoline\text{Compound}\xrightarrow{\text{HCl }}\text{Pyrazolo 1 5 a quinoline}

Reaction Type Conditions Product Yield Source
CyclizationHCl, refluxFused quinoline derivative63%
Ring OpeningNaOH, H₂OAminopyridine derivative55%

Cross-Coupling Reactions

The thiophene and pyrazolo-pyridine rings enable palladium-catalyzed couplings:

  • Suzuki Coupling : Reacts with aryl boronic acids to form biaryl systems .

  • Buchwald-Hartwig Amination : Introduces amine substituents at the pyridine ring .

Example Reaction:

Compound+PhB OH 2Pd dba 2,SPhosBiaryl derivative\text{Compound}+\text{PhB OH }_2\xrightarrow{\text{Pd dba }_2,\text{SPhos}}\text{Biaryl derivative}

Reaction Type Catalyst Product Yield Source
Suzuki CouplingPd(dba)₂, SPhosBiaryl-linked analog78%
Buchwald-HartwigPd(OAc)₂, XantphosAminated pyridine derivative70%

Stability Under Hydrolytic Conditions

The compound’s stability in aqueous media is critical for pharmaceutical applications:

  • Acidic Hydrolysis : The thiophene-carbonyl group hydrolyzes to a carboxylic acid in HCl/H₂O.

  • Basic Hydrolysis : NaOH cleaves the methanone bridge, yielding separate pyrazolo-pyridine and piperazine fragments .

Example Reaction:

CompoundHCl H2OThiophene 2 carboxylic acid+Pyrazolo pyridine\text{Compound}\xrightarrow{\text{HCl H}_2\text{O}}\text{Thiophene 2 carboxylic acid}+\text{Pyrazolo pyridine}

Condition Degradation Product Half-Life Source
1M HCl, 25°CCarboxylic acid derivative2.5 hours
0.1M NaOH, 25°CFragmented heterocycles4.8 hours

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Derivatives

The compound’s closest structural analogues include derivatives with variations in the piperazine substituent or the central heterocycle. Below is a comparative analysis based on molecular features and reported properties:

Compound Molecular Formula Key Substituents Molecular Weight Notable Properties
Target Compound C₁₈H₁₉N₄O₂S Thiophene-2-carbonyl 367.44 g/mol Theoretical logP: ~3.1 (predicted); Potential kinase inhibition (inferred from analogs)
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone C₁₉H₁₈F₃N₄O₂ 2,3,4-Trifluorobenzoyl 399.37 g/mol Enhanced electron-withdrawing effects from fluorine; Possible improved metabolic stability
1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone C₂₁H₂₃F₃N₄O₂ 4-(Trifluoromethyl)phenyl ethanone 420.40 g/mol Hydrophobic trifluoromethyl group; Potential CNS penetration (speculative)
Bis[6-(2-furyl)thieno[2,3-b]pyridine] derivatives Variable Benzofuran-thienopyridine hybrids ~450–500 g/mol Antimicrobial activity (e.g., MIC: 8–32 µg/mL against S. aureus)

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